molecular formula C9H9IN2O B3269927 5-Ethoxy-3-iodo-1H-indazole CAS No. 518990-34-6

5-Ethoxy-3-iodo-1H-indazole

Cat. No.: B3269927
CAS No.: 518990-34-6
M. Wt: 288.08 g/mol
InChI Key: CNQGNIFMJLGNLT-UHFFFAOYSA-N
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Description

5-Ethoxy-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an ethoxy group at the 5-position and an iodine atom at the 3-position makes this compound unique. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the iodination of 5-ethoxy-1H-indazole. The process typically includes the following steps:

    Starting Material Preparation: Synthesis begins with the preparation of 5-ethoxy-1H-indazole.

    Iodination Reaction: The iodination is carried out using iodine (I₂) and a suitable oxidizing agent such as potassium iodate (KIO₃) or sodium iodate (NaIO₃) in the presence of an acid catalyst like acetic acid (CH₃COOH). The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution Reactions: Formation of 3-substituted derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced products.

    Coupling Reactions: Formation of coupled products with new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

5-Ethoxy-3-iodo-1H-indazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy and iodine substituents can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or induce cellular responses, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-1H-indazole: Lacks the iodine substituent at the 3-position.

    3-Iodo-1H-indazole: Lacks the ethoxy substituent at the 5-position.

    5-Methoxy-3-iodo-1H-indazole: Contains a methoxy group instead of an ethoxy group at the 5-position.

Uniqueness

5-Ethoxy-3-iodo-1H-indazole is unique due to the presence of both ethoxy and iodine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

5-ethoxy-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-2-13-6-3-4-8-7(5-6)9(10)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQGNIFMJLGNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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